molecular formula C17H9FN2O B2902124 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-60-9

3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No. B2902124
M. Wt: 276.27
InChI Key: KJRCGYXGPCNOKZ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, commonly referred to as FIP, is a synthetic chemical compound with a wide range of applications in scientific research. It is a member of the indeno[1,2-c]pyridazin-5-one family, a group of heterocyclic compounds containing a nitrogen atom in the center of a five-membered ring. FIP has a unique molecular structure, which makes it an ideal candidate for a variety of research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one involves the condensation of 4-fluoroaniline with 2,3-dihydro-1H-inden-5-ol, followed by cyclization with hydrazine hydrate and oxidation to form the final product.

Starting Materials
4-fluoroaniline, 2,3-dihydro-1H-inden-5-ol, hydrazine hydrate, oxidizing agent

Reaction
Step 1: Condensation of 4-fluoroaniline with 2,3-dihydro-1H-inden-5-ol in the presence of a suitable condensing agent such as triethylamine or pyridine to form the intermediate 3-(4-fluorophenyl)-2,3-dihydro-1H-inden-5-ol., Step 2: Cyclization of the intermediate with hydrazine hydrate in the presence of a suitable catalyst such as acetic acid or sulfuric acid to form the pyridazinone ring., Step 3: Oxidation of the pyridazinone intermediate to form the final product, 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, using an oxidizing agent such as potassium permanganate or hydrogen peroxide.

Mechanism Of Action

The mechanism of action of FIP is not fully understood, but it is believed to interact with proteins and enzymes in the body. It has been shown to interact with the enzyme adenosine deaminase, which is involved in the breakdown of adenosine triphosphate (ATP). FIP has also been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.

Biochemical And Physiological Effects

The biochemical and physiological effects of FIP have not been extensively studied. However, it has been shown to have anti-inflammatory properties in animal models, as well as to have an antifungal effect. In addition, FIP has been shown to reduce the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA.

Advantages And Limitations For Lab Experiments

The main advantage of using FIP in lab experiments is its availability and ease of synthesis. It is a relatively inexpensive compound, and can be synthesized from a variety of starting materials. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, FIP is a relatively new compound, and its effects on the body are not yet fully understood. As such, it is important to use caution when using FIP in experiments.

Future Directions

The potential applications of FIP are still being explored. Further research is needed to understand its mechanism of action, and to identify potential therapeutic uses. Additionally, research is needed to understand the biochemical and physiological effects of FIP, and to understand its effects on enzymes and proteins. Furthermore, research is needed to develop new synthesis methods for FIP, and to explore its potential use in the production of pharmaceuticals. Finally, research is needed to understand the potential toxicity of FIP and to investigate its effects on the environment.

Scientific Research Applications

FIP has a wide range of applications in scientific research. It is used as a model compound to study the structure and reactivity of heterocyclic compounds, and as a tool to investigate the biological effects of different compounds. It is also used to study the structure and reactivity of other compounds, such as organic acids and bases, and to investigate the effects of different compounds on enzyme activity. In addition, FIP is used in the synthesis of other compounds, such as indeno[1,2-c]pyridazin-5-ones, and in the production of pharmaceuticals.

properties

IUPAC Name

3-(4-fluorophenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN2O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRCGYXGPCNOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

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